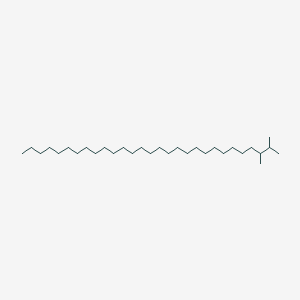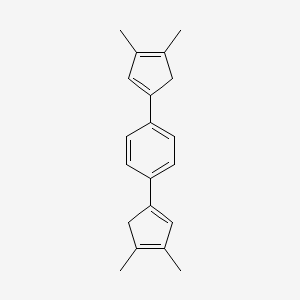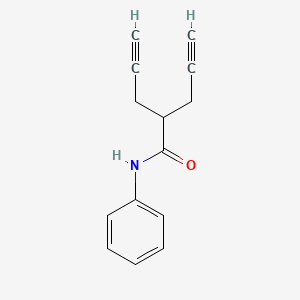
2,3-Dimethylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylnonacosane is a branched hydrocarbon with the molecular formula C31H64 It is a type of alkane, which means it consists solely of carbon and hydrogen atoms connected by single bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonacosane can be achieved through various organic synthesis techniques. One common method involves the alkylation of smaller hydrocarbons using reagents such as alkyl halides in the presence of strong bases like sodium or potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize catalytic hydrogenation and alkylation reactions. These methods are designed to be cost-effective and efficient, allowing for the production of significant quantities of the compound for various applications.
化学反応の分析
Types of Reactions
2,3-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or alkylated hydrocarbons.
科学的研究の応用
2,3-Dimethylnonacosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of branched alkanes.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Used as a lubricant and in the production of specialty chemicals.
作用機序
The mechanism of action of 2,3-Dimethylnonacosane involves its interaction with various molecular targets and pathways. In biological systems, it is known to interact with the cuticular lipids of insects, playing a role in water retention and protection against environmental stresses. The compound’s hydrophobic nature allows it to form a barrier on the surface of the insect cuticle, preventing water loss and providing protection from pathogens.
類似化合物との比較
2,3-Dimethylnonacosane can be compared with other similar compounds, such as:
Nonacosane: A straight-chain hydrocarbon with the same number of carbon atoms but without the methyl branches.
2,3-Dimethylheptacosane: A similar branched hydrocarbon with two fewer carbon atoms.
3,11-Dimethylnonacosan-2-one: A related compound with a ketone functional group.
The uniqueness of this compound lies in its specific branching pattern, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity.
特性
CAS番号 |
98264-37-0 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC名 |
2,3-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(4)30(2)3/h30-31H,5-29H2,1-4H3 |
InChIキー |
MNCPKWPHMGLTCN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)


![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)

